4-[4-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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Overview
Description
“4-[4-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is characterized by the presence of a fluorine atom and a pyridine in its structure .
Synthesis Analysis
The synthesis of TFMP derivatives, including “this compound”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of “this compound” is C14H12F3NS . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical and Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in the structure of TFMP derivatives, including “this compound”, are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines, including the specified compound, have been synthesized through various methods. For example, the treatment of N-(2-hydroxy-2-Phenethyl)-2-aminomethylthiophens with acids results in the formation of thienotetrahydro-pyridines (Mackay & Waigh, 1982). Additionally, a modified Pictet-Spengler reaction via a formyliminium ion intermediate has been used for efficient synthesis of N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines (Kitabatake, Hashimoto & Saitoh, 2010).
Chemical Characterization : The synthesis and characterization of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives have been extensively studied, revealing valuable insights into their molecular conformations and properties. For instance, a study on 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines showed the molecular conformations and hydrogen bonding in various dimensions (Sagar et al., 2017).
Pharmaceutical and Biological Applications
Anticonvulsant Activity : Some derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine have shown significant anticonvulsant activity. For instance, a study evaluating novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and related compounds found that certain compounds exhibited significant anticonvulsant activity against seizures in mice (Ohkubo et al., 1996).
Anticancer Activity : Various 4,5,6,7-tetrahydrothieno-pyridine (THTP) derivatives have been reported to have anticancer activity. The synthesis and characterization of these derivatives, with different substitutions, have shown potential in enhancing the pharmacological activities (Rao, Rao & Prasad, 2018).
Polymer Science and Material Chemistry
Polymer Synthesis : The compound has been used in the synthesis of novel polymers, such as pyridine-containing polyimides. Studies have explored the synthesis and properties of these polymers, highlighting their solubility, thermal properties, and optical transparency (Wang et al., 2008).
Material Properties : Research has also focused on the development of materials with specific properties, such as low dielectric constants and high transparency, using derivatives of 4-[4-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Zhang et al., 2019).
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities . More research is needed to identify the specific targets of this compound.
Mode of Action
It is known that the trifluoromethyl group can significantly affect the biological activity of a compound . The presence of fluorine and the pyridine structure in the compound may result in superior properties compared to traditional phenyl-containing compounds .
Biochemical Pathways
Compounds containing trifluoromethyl groups have been found to be involved in various biological processes
Pharmacokinetics
It is known that the trifluoromethyl group can significantly affect the pharmacokinetic properties of a compound . More research is needed to outline the specific ADME properties of this compound and their impact on its bioavailability.
Result of Action
Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities . More research is needed to describe the specific molecular and cellular effects of this compound’s action.
Safety and Hazards
While specific safety and hazard information for “4-[4-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is not available, it’s important to handle all chemicals with care. Personal protective equipment/face protection should be worn, and contact with skin, eyes, or clothing should be avoided .
Future Directions
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NS/c15-14(16,17)10-3-1-9(2-4-10)13-11-6-8-19-12(11)5-7-18-13/h1-4,6,8,13,18H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPRTQNWIXZVKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1SC=C2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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